
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol is a complex organic compound that features a phthalazine moiety linked to a hexane backbone with multiple hydroxyl groups. This compound is part of the broader class of phthalazine derivatives, which are known for their significant biological and pharmacological activities .
科学的研究の応用
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
作用機序
Target of Action
Related compounds, such as phthalazinone derivatives, have been reported to display potential anticancer and antifungal properties, suggesting that they may target cancer cells and fungi.
Mode of Action
It is known that phthalazinone derivatives can interact with their targets in a way that inhibits their growth or proliferation . The specific interactions and resulting changes would depend on the nature of the target and the specific functional groups present in the compound.
Biochemical Pathways
Given the potential anticancer and antifungal properties of related compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the growth and proliferation of cancer cells and fungi.
Result of Action
Based on the reported potential anticancer and antifungal properties of related compounds , it can be inferred that the compound may induce cell death or inhibit the growth and proliferation of cancer cells and fungi.
生化学分析
Biochemical Properties
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with hydrazine-based enzymes, forming stable complexes that can inhibit or activate enzymatic activity. For instance, it can bind to the active sites of certain oxidoreductases, altering their catalytic efficiency. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various cell types are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Furthermore, this compound can impact gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions result in changes in the expression levels of genes involved in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through hydrazone formation, leading to enzyme inhibition or activation. This compound can also induce conformational changes in proteins, affecting their activity and interactions with other biomolecules. Additionally, this compound can modulate gene expression by binding to regulatory regions of DNA and influencing the recruitment of transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At high doses, it may exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and hydrolases, influencing metabolic flux and metabolite levels. This compound can also affect the activity of coenzymes and cofactors, altering the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. Its localization within these compartments allows it to interact with specific biomolecules and modulate cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol typically involves the condensation of phthalazine derivatives with hexane-based polyols. One common method includes the reaction of phthalazine hydrazide with hexane-1,2,3,4,6-pentol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine and under reflux conditions to ensure complete condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces ethers or esters.
類似化合物との比較
Similar Compounds
Phthalazine: The parent compound, known for its biological activities.
Hydralazine: An antihypertensive agent with a similar phthalazine core.
Azelastine: An antihistamine that also contains a phthalazine moiety.
Uniqueness
5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol is unique due to its multiple hydroxyl groups and the hydrazinylidene linkage, which confer distinct chemical reactivity and biological activity compared to other phthalazine derivatives .
特性
IUPAC Name |
5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXLYEKQSQUJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

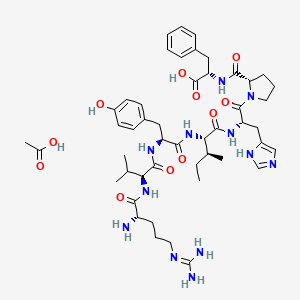


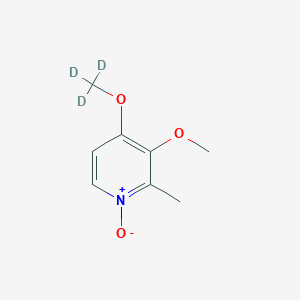
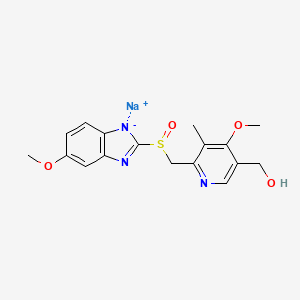
![(3aS,5S)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B1140437.png)

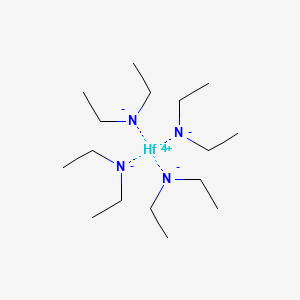
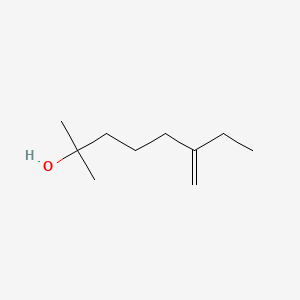
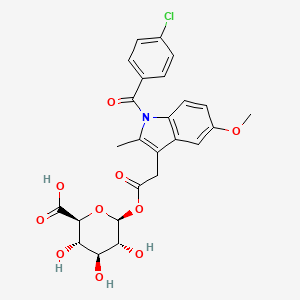

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)

